REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[C:16]([NH2:21])[CH:15]=[CH:14]2)=[O:10])C1C=CC=CC=1.CC(O)C.[OH-].[K+]>O>[NH2:21][C:16]1[CH:15]=[CH:14][C:13]2[C:18](=[CH:19][CH:20]=[C:11]([C:9]([OH:10])=[O:8])[CH:12]=2)[N:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.63 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1C=C2C=CC(=NC2=CC1)N
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Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux, 80° C. to 85° C., for 2 to 4 hours
|
Duration
|
3 (± 1) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 20° C. to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
vacuum concentrated (volume of 160 mL)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration (12.08 g, 0.0534 moles, 95% yield)
|
Reaction Time |
12 (± 4) h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |